

# Freselestat Quarterhydrate: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Freselestat quarterhydrate |           |
| Cat. No.:            | B15575336                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Freselestat (ONO-6818), an orally active neutrophil elastase inhibitor, was a compound developed by Ono Pharmaceutical Co., Ltd. in collaboration with Cortech, Inc. It was investigated for the treatment of inflammatory conditions, primarily chronic obstructive pulmonary disease (COPD) and alpha-1 antitrypsin deficiency (A1AT). The therapeutic rationale was based on the "protease-antiprotease imbalance" hypothesis, which posits that an excess of neutrophil elastase, a potent serine protease, contributes to the tissue destruction observed in these diseases. Despite promising preclinical and early clinical development, the program was ultimately discontinued due to safety concerns. This technical guide provides a comprehensive overview of the discovery and development of Freselestat, detailing its mechanism of action, preclinical and clinical findings, and the circumstances leading to its discontinuation.

## **Mechanism of Action**

Freselestat is a potent and selective inhibitor of human neutrophil elastase.[1] The compound is a non-peptidic, transition-state inhibitor that covalently binds to the serine residue (Ser195) in the active site of the enzyme. This interaction is reversible.[1] By inhibiting neutrophil elastase, Freselestat was expected to prevent the degradation of elastin and other extracellular matrix components in the lungs, thereby mitigating the progressive tissue damage characteristic of diseases like emphysema.[2] Furthermore, inhibition of neutrophil elastase has been shown to



reduce the production of the pro-inflammatory chemokine interleukin-8 (IL-8) and the formation of the complement membrane attack complex (C5b-9), suggesting a broader anti-inflammatory effect.[3]

## Signaling Pathway of Neutrophil Elastase in COPD

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of COPD and the intended point of intervention for Freselestat.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of neutrophil elastase in COPD and the target of Freselestat.

# Preclinical Development In Vitro Efficacy and Selectivity



Freselestat demonstrated high potency and selectivity for neutrophil elastase in in vitro assays.

| Parameter                                              | Value                                                                                                                                            | Reference |
|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Ki (inhibition constant) for human neutrophil elastase | 12.2 nM                                                                                                                                          | [1]       |
| Selectivity                                            | Inactive against proteinase 3, trypsin, pancreatic elastase, plasmin, thrombin, type I collagenase, cathepsin G, and murine macrophage elastase. | [1]       |

## **Animal Models**

A study in a rat model of emphysema induced by human neutrophil elastase (HNE) demonstrated the in vivo efficacy of orally administered Freselestat.[2]

| Treatment Group         | Dose                         | Key Findings                                                                                  |
|-------------------------|------------------------------|-----------------------------------------------------------------------------------------------|
| Control                 | Saline                       | Normal lung architecture.                                                                     |
| HNE                     | 200 U HNE                    | Significant increases in lung hemorrhage, neutrophil accumulation, and emphysematous changes. |
| Freselestat (Low Dose)  | 10 mg/kg (oral) + 200 U HNE  | Attenuated HNE-induced lung injury and emphysema.                                             |
| Freselestat (High Dose) | 100 mg/kg (oral) + 200 U HNE | Dose-dependent attenuation of HNE-induced lung injury and emphysema.                          |

Quantitative Data from Rat Emphysema Model



| Parameter                                       | Control               | HNE                   | Freselestat (10<br>mg/kg) | Freselestat<br>(100 mg/kg) |
|-------------------------------------------------|-----------------------|-----------------------|---------------------------|----------------------------|
| Lung<br>Hemorrhage<br>(Hemoglobin,<br>µg/mL)    | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available      |
| Neutrophil Count<br>in BALF (x10^4<br>cells/mL) | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available      |
| Mean Linear<br>Intercept (μm)                   | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available      |
| Lung<br>Compliance<br>(mL/cm H2O)               | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available      |
| Functional<br>Residual<br>Capacity (mL)         | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available      |
| Total Lung<br>Capacity (mL)                     | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available      |

BALF: Bronchoalveolar lavage fluid. Data presented qualitatively in the source; specific numerical values with variance are not available.

Freselestat was evaluated in an in vitro model simulating extracorporeal circulation to assess its effects on inflammatory mediators.[3]



| Treatment Group | Concentration | Key Findings                                                                  |
|-----------------|---------------|-------------------------------------------------------------------------------|
| Control         | -             | Increased levels of neutrophil elastase, IL-8, and C5b-9 over time.           |
| Freselestat     | 1.0 μmol/L    | Significantly reduced the production of neutrophil elastase, IL-8, and C5b-9. |

Quantitative Data from Simulated Extracorporeal Circulation Model

| Parameter                      | Control (at 120<br>min) | Freselestat (at 120 min) | p-value |
|--------------------------------|-------------------------|--------------------------|---------|
| Neutrophil Elastase<br>(ng/mL) | Data not available      | Data not available       | < 0.05  |
| Interleukin-8 (pg/mL)          | Data not available      | Data not available       | < 0.05  |
| C5b-9 (ng/mL)                  | Data not available      | Data not available       | < 0.05  |

Specific mean and standard deviation values are not provided in the available abstract.

## **Clinical Development**

Freselestat progressed to Phase I and Phase IIa clinical trials for COPD.

## **Phase I Clinical Trials**

Phase I studies were conducted in Japan and the United States to evaluate the safety, tolerability, and pharmacokinetics of Freselestat in healthy volunteers.

Pharmacokinetic Parameters in Healthy Volunteers



| Parameter                                   | Single Ascending Dose | Multiple Ascending Dose |
|---------------------------------------------|-----------------------|-------------------------|
| Cmax (Maximum plasma concentration)         | Data not available    | Data not available      |
| Tmax (Time to maximum plasma concentration) | Data not available    | Data not available      |
| AUC (Area under the curve)                  | Data not available    | Data not available      |
| t1/2 (Half-life)                            | Data not available    | Data not available      |

Detailed pharmacokinetic data from these trials are not publicly available.

### Phase IIa Clinical Trial in COPD

A Phase IIa, double-blind, placebo-controlled study was initiated in Japan in patients with COPD. The study was designed to evaluate the efficacy and safety of low and high doses of Freselestat.

Liver Function Test Results in Phase IIa COPD Trial

| Parameter                        | Placebo Group      | Freselestat Group (Low and High Dose) |
|----------------------------------|--------------------|---------------------------------------|
| Alanine Aminotransferase (ALT)   | Normal             | Abnormal elevation (mild to moderate) |
| Aspartate Aminotransferase (AST) | Normal             | Abnormal elevation (mild to moderate) |
| Other Liver Function Tests       | Data not available | Data not available                    |

Specific numerical values for the liver function tests were not publicly disclosed.

## **Discontinuation of Development**

In November 2002, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the development of Freselestat (ONO-6818) for COPD and A1AT. The decision was based on a



safety concern arising from the Phase IIa clinical trial in Japan. An analysis of the data revealed an abnormal elevation in liver function test (LFT) values, described as mild to moderate, in the Freselestat treatment groups. A causal relationship between the drug administration and the elevated LFTs could not be denied. Consequently, the study was voluntarily suspended, and the subsequent Phase II study planned for the United States was deferred and ultimately canceled.

## **Experimental Protocols**In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the in vitro potency of Freselestat in inhibiting human neutrophil elastase.

#### Materials:

- Human Neutrophil Elastase (HNE), purified
- Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
- Freselestat
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Prepare serial dilutions of Freselestat in the assay buffer.
- Add 20 μL of the Freselestat dilutions to the wells of the 96-well plate.
- Add 160 μL of HNE solution to each well and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 20 μL of the substrate solution to each well.
- Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.



- Determine the rate of reaction from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each Freselestat concentration relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the Freselestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



Click to download full resolution via product page

Figure 2: Experimental workflow for the in vitro neutrophil elastase inhibition assay.

## Rat Model of HNE-Induced Emphysema

Objective: To evaluate the in vivo efficacy of orally administered Freselestat in a rat model of emphysema.[2]

Animals: Male Wistar rats.

#### Procedure:

- Animal Groups:
  - Control: Intratracheal administration of saline.
  - HNE: Intratracheal administration of 200 U HNE.



- Freselestat (Low Dose): Oral administration of 10 mg/kg Freselestat 1 hour before intratracheal 200 U HNE.
- Freselestat (High Dose): Oral administration of 100 mg/kg Freselestat 1 hour before intratracheal 200 U HNE.
- Acute Phase Assessment (6 hours post-HNE):
  - Perform bronchoalveolar lavage (BAL) to measure neutrophil counts and hemoglobin concentration.
  - Measure lung tissue myeloperoxidase (MPO) activity.
- Chronic Phase Assessment (8 weeks post-HNE):
  - Measure lung function parameters: functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.
  - Perform histological analysis of lung tissue to determine the mean linear intercept (Lm).





Click to download full resolution via product page

Figure 3: Experimental workflow for the rat model of HNE-induced emphysema.

## Conclusion

Freselestat was a promising oral neutrophil elastase inhibitor that showed significant potential in preclinical models of inflammatory lung disease. Its development was grounded in a strong scientific rationale targeting a key enzyme in the pathogenesis of COPD and A1AT. However, the emergence of drug-induced liver injury in a Phase IIa clinical trial led to the discontinuation of its development. The case of Freselestat underscores the critical importance of safety



evaluation in drug development and highlights the challenges of translating preclinical efficacy into a safe and effective therapy for complex human diseases. While Freselestat itself did not reach the market, the research contributed to the broader understanding of the role of neutrophil elastase in inflammatory diseases and informed the development of subsequent inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Freselestat Quarterhydrate: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com